3-(3-FluorobenZyloxy)phenylZinc bromide

Description

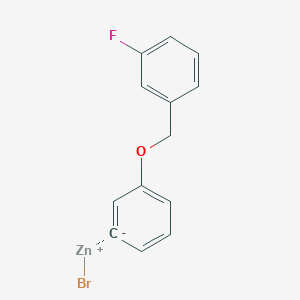

3-(3-Fluorobenzyloxy)phenylzinc bromide is an organozinc reagent characterized by a phenyl group substituted with a 3-fluorobenzyloxy moiety and a zinc bromide functional group. Its molecular formula is inferred as C₁₃H₁₁BrFZnO (Hill notation), combining a fluorinated benzyloxy-phenyl backbone with a zinc bromide unit. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and compatibility with diverse catalysts. The 3-fluorobenzyloxy group introduces electronic and steric effects that may enhance stability and direct regioselectivity in synthetic applications.

Properties

Molecular Formula |

C13H10BrFOZn |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

bromozinc(1+);1-fluoro-3-(phenoxymethyl)benzene |

InChI |

InChI=1S/C13H10FO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |

InChI Key |

BUVOUEHHOSWTIA-UHFFFAOYSA-M |

Canonical SMILES |

C1=C[C-]=CC(=C1)OCC2=CC(=CC=C2)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(3-Fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3-Fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(3-Fluorobenzyloxy)bromobenzene+Zn→3-(3-Fluorobenzyloxy)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

Coupling reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Electrophiles: Organic halides, carbonyl compounds.

Catalysts: Palladium-based catalysts for coupling reactions.

Solvents: Tetrahydrofuran, diethyl ether.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

3-(3-Fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Employed in the modification of biologically active compounds.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3-(3-Fluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various organic reactions. The compound can transfer the phenyl group to an electrophilic center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the reactivity of the zinc-carbon bond with various electrophiles.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Fluorinated Organozinc and Aryl Bromides

*Estimated based on analogous structures.

- In contrast, 5-fluoro-2-pyridylzinc bromide’s pyridine nitrogen enhances metal coordination, favoring couplings with electron-deficient partners.

- Linker Groups : The benzyloxy linker in the target compound introduces steric bulk compared to direct aryl-zinc bonds (e.g., phenylzinc bromide), which may slow reaction kinetics but improve selectivity in crowded environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.